2-Nitrophenyl beta-d-cellobioside heptaacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

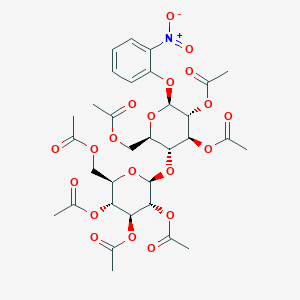

2-Nitrophenyl beta-d-cellobioside heptaacetate is a chemical compound with the molecular formula C28H33NO19. It is a derivative of cellobiose, a disaccharide consisting of two glucose molecules linked by a β(1→4) bond. The compound is characterized by the presence of a nitrophenyl group and seven acetate groups, which makes it a heptaacetate derivative. This compound is often used in biochemical research, particularly in the study of enzymatic hydrolysis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl beta-d-cellobioside heptaacetate typically involves the acetylation of 2-nitrophenyl beta-d-cellobioside. The process begins with the preparation of 2-nitrophenyl beta-d-cellobioside, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation, resulting in the formation of the heptaacetate derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

化学反応の分析

Types of Reactions

2-Nitrophenyl beta-d-cellobioside heptaacetate undergoes several types of chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis of the compound releases 2-nitrophenol, which can be detected via absorbance at 400 nm.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Enzymes such as beta-glucosidase are commonly used for the hydrolysis of this compound.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate groups under basic conditions.

Major Products Formed

Hydrolysis: 2-Nitrophenol and cellobiose.

Reduction: 2-Aminophenyl beta-d-cellobioside heptaacetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Enzymatic Assays

Substrate for Glycosidases

2-Nitrophenyl beta-D-cellobioside heptaacetate serves as a chromogenic substrate for measuring the activity of various glycosidases, particularly cellobiases. It allows researchers to quantify enzyme activity through colorimetric changes upon hydrolysis, which can be measured spectrophotometrically. This application is crucial for understanding enzyme kinetics and mechanisms involved in carbohydrate degradation processes .

Cellulase Activity Measurement

The compound is specifically useful in studying cellulase enzymes that play a significant role in the breakdown of cellulose into glucose units. It has been employed to characterize the function of endoglucanases and beta-glucosidases from different microbial sources, including Trichoderma harzianum and Aspergillus oryzae . The hydrolysis of this substrate provides insights into the catalytic efficiency and substrate specificity of these enzymes.

Structural Studies

Conformational Analysis

Recent studies have utilized this compound to investigate its conformational flexibility and structural properties using techniques such as X-ray powder diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and solid-state nuclear magnetic resonance (NMR). Such analyses help elucidate the molecular interactions within the glycosidic bond, providing foundational knowledge for the design of more effective enzyme substrates .

Solvatomorph Characterization

Research has identified multiple solvatomorphs of 2-nitrophenyl beta-D-cellobioside, enhancing our understanding of how different crystallization conditions affect its structure. This aspect is vital for developing refined methods to purify enzymes and study their activities under varying conditions .

Case Studies

Case Study: Cellobiase Activity in Biofuel Production

In bioenergy research, this compound has been instrumental in optimizing assays for cellobiase activity, which is critical for converting lignocellulosic biomass into fermentable sugars. One study demonstrated that using this substrate led to improved assay sensitivity and specificity, facilitating advancements in biofuel production technologies .

Case Study: Enzyme Mechanism Elucidation

A notable case involved investigating the enzymatic mechanism of a mutant endo-glycoceramidase II from Rhodococcus sp., where this compound was used to assess transglycosylation versus hydrolysis rates. The results indicated a significant alteration in enzyme behavior due to a single point mutation, showcasing the compound's utility in mechanistic studies of glycoside hydrolases .

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Insights |

|---|---|---|

| Enzymatic Assays | Substrate for measuring glycosidase activity | Quantitative analysis via colorimetric changes |

| Cellulase Activity Measurement | Characterization of microbial cellulases | Insights into enzyme kinetics and substrate specificity |

| Structural Studies | Conformational analysis | Understanding molecular interactions within glycosidic bonds |

| Case Studies | Biofuel production optimization | Enhanced assay sensitivity for cellobiase activity |

| Mechanistic Investigations | Study of enzyme behavior with mutations | Insights into transglycosylation versus hydrolysis rates |

作用機序

The mechanism of action of 2-Nitrophenyl beta-d-cellobioside heptaacetate involves its enzymatic hydrolysis by beta-glucosidase enzymes. The enzyme binds to the compound and catalyzes the cleavage of the glycosidic bond, releasing 2-nitrophenol and cellobiose. The released 2-nitrophenol can be detected spectrophotometrically, making it a useful tool in enzyme assays .

類似化合物との比較

Similar Compounds

2-Nitrophenyl beta-d-cellobioside: Lacks the acetyl groups present in the heptaacetate derivative.

4-Nitrophenyl beta-d-cellobioside: Similar structure but with the nitro group in the para position.

2-Nitrophenyl beta-d-glucopyranoside: Contains only one glucose unit instead of two.

Uniqueness

2-Nitrophenyl beta-d-cellobioside heptaacetate is unique due to its heptaacetate structure, which provides increased stability and solubility compared to its non-acetylated counterparts. This makes it particularly useful in biochemical assays where stability and solubility are crucial .

生物活性

2-Nitrophenyl beta-D-cellobioside heptaacetate (C_18H_21N_2O_{13}) is a synthetic glycosidic compound primarily utilized in biochemical research to investigate the activity of glycosidases, particularly cellobiases. This compound serves as a substrate that mimics cellobiose, allowing researchers to study enzyme kinetics and mechanisms involved in carbohydrate metabolism.

- Molecular Formula : C_18H_21N_2O_{13}

- Molecular Weight : 427.35 g/mol

- Appearance : Yellow crystalline powder

- Solubility : Slightly soluble in water and ethanol

- Stability : Stable at room temperature; decomposes above 80°C

The primary biological activity of this compound revolves around its interaction with glycosidic enzymes. These enzymes hydrolyze glycosidic bonds, facilitating the breakdown of polysaccharides into simpler sugars. The compound acts as a chromogenic substrate, producing a measurable color change upon enzymatic hydrolysis, which can be quantified spectrophotometrically.

Enzyme Interaction

The compound is particularly effective in studies involving:

- Cellobiases : Enzymes that hydrolyze cellobiose into glucose.

- Glycoside Hydrolases : Enzymes from various organisms that catalyze the hydrolysis of glycosidic bonds.

Enzymatic Assays

Recent studies have employed this compound to assess the activity of various glycosidases. For example, it has been used to characterize the function of endoglucanase from Trichoderma harzianum and β-glucosidase from Thermobifida xylanolyticum .

Table 1: Comparative Analysis of Enzyme Kinetics Using this compound

| Enzyme Source | Km (mM) | Vmax (µmol/min) | Reaction Type |

|---|---|---|---|

| Trichoderma harzianum | 1.5 | 12.5 | Hydrolysis |

| Thermobifida xylanolyticum | 0.8 | 15.0 | Hydrolysis |

| Aspergillus oryzae | 1.0 | 10.0 | Hydrolysis |

Case Study 1: Characterization of Glycosidases

In a study examining the enzymatic characteristics of cellobiases, researchers utilized this compound to determine kinetic parameters such as Km and Vmax for various enzymes. The results indicated significant differences in enzyme efficiency, highlighting the utility of this substrate in enzyme characterization .

Case Study 2: Solvatomorphs and Conformational Analysis

A recent publication explored the solvatomorphs of p-nitrophenyl β-D-cellobioside and its heptaacetate form. The study utilized techniques such as PXRD and FTIR to analyze the conformational flexibility of the glycosidic bond, revealing insights into how structural variations affect enzymatic activity . This work underscores the importance of molecular conformation in enzymatic interactions.

Safety and Handling

While this compound is not significantly toxic, standard laboratory safety precautions should be followed:

- Use gloves and lab coats when handling.

- Avoid ingestion or inhalation.

特性

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSYMFJBBGZUFS-MMXCIQNPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。